molecular formula C17H25BO3 B6237568 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246916-66-3

2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B6237568
CAS RN: 2246916-66-3
M. Wt: 288.2
InChI Key:
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Description

2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as benzyloxy-methyl-tetramethyl-dioxaborolane, is an organic compound with a wide range of applications in a variety of scientific research fields. It is a colorless, odorless, and volatile liquid that is relatively stable at room temperature. It is soluble in a variety of organic solvents, including ethanol, methanol, and dimethyl sulfoxide. This compound has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Benzyloxy-methyl-tetramethyl-dioxaborolane has a wide range of applications in scientific research. It has been used in organic synthesis as a catalyst for the synthesis of a variety of compounds, including pharmaceuticals and natural products. It has also been used in catalysis for the synthesis of polymers and other materials. Additionally, it has been used in biochemistry for the study of enzymes, proteins, and other biological molecules.

Mechanism of Action

The mechanism of action of 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolanethyl-tetramethyl-dioxaborolane is complex and not fully understood. However, it is believed that the compound acts as a Lewis acid, which can form a boron-oxygen bond with a variety of substrates. This bond is believed to be responsible for the catalytic activity of the compound, as it can facilitate the formation of new bonds between the substrate molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolanethyl-tetramethyl-dioxaborolane are not fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, which can affect the metabolism of certain molecules. Additionally, it is believed to have an effect on the structure of proteins, which may affect their function.

Advantages and Limitations for Lab Experiments

Benzyloxy-methyl-tetramethyl-dioxaborolane has several advantages for use in laboratory experiments. It is relatively stable at room temperature, and it is soluble in a variety of organic solvents. Additionally, it is relatively inexpensive and readily available. However, it is important to note that the compound is volatile, and care should be taken to prevent it from evaporating during experiments.

Future Directions

There are several potential future directions for the use of 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolanethyl-tetramethyl-dioxaborolane. It could be used in the synthesis of new pharmaceuticals and other compounds, as well as in the study of enzymes and proteins. Additionally, it could be used to study the structure and function of other biological molecules, such as DNA and RNA. Finally, it could be used to develop new catalysts for organic synthesis and catalysis.

Synthesis Methods

Benzyloxy-methyl-tetramethyl-dioxaborolane can be synthesized from the reaction of dimethyl dioxaborolane and benzyl alcohol. In this reaction, the dimethyl dioxaborolane acts as the nucleophile, and the benzyl alcohol acts as the electrophile. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a boron-oxygen bond, and the formation of the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-methyl-3-buten-2-ol with triisopropyl borate to form 2-methyl-3-buten-2-ol boronate. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and benzyloxy chloride to form the final product.", "Starting Materials": [ "2-methyl-3-buten-2-ol", "triisopropyl borate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "benzyloxy chloride" ], "Reaction": [ "Step 1: React 2-methyl-3-buten-2-ol with triisopropyl borate in the presence of a base to form 2-methyl-3-buten-2-ol boronate.", "Step 2: React 2-methyl-3-buten-2-ol boronate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form an intermediate.", "Step 3: React the intermediate with benzyloxy chloride in the presence of a base to form the final product, 2-[3-(benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] }

CAS RN

2246916-66-3

Molecular Formula

C17H25BO3

Molecular Weight

288.2

Purity

95

Origin of Product

United States

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